molecular formula C12H17Cl2N B1525028 1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene CAS No. 1226104-42-2

1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene

Cat. No. B1525028
M. Wt: 246.17 g/mol
InChI Key: CGRJLIWQASWIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene” is an organic compound containing an aminomethyl group and a dichlorobenzene group . The aminomethyl group is a monovalent functional group with formula −CH2−NH2 . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aminomethyl group and the dichlorobenzene group . The aminomethyl group could potentially participate in reactions involving the nitrogen atom, while the dichlorobenzene group could undergo reactions at the carbon atoms bonded to the chlorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aminomethyl group could potentially increase its polarity and solubility in water .

Scientific Research Applications

Catalytic Oxidation

The catalytic oxidation of dichlorobenzene derivatives, which includes compounds similar to 1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene, has been investigated using transition metal oxides. These studies show how different catalysts affect the reaction, with potential applications in environmental and synthetic chemistry (Krishnamoorthy, Rivas, & Amiridis, 2000).

In Catalytic Hydrogenation

Research on similar compounds, such as 2-(aminomethyl)pyridine, demonstrates their role in activating ruthenium complexes for catalytic hydrogenation of ketones. This can have implications in organic synthesis and the development of efficient catalysts (Hadžović, Song, MacLaughlin, & Morris, 2007).

Synthesis of Key Intermediates

Compounds like N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which share structural similarities, are key intermediates in the preparation of antibiotics. This indicates the potential of 1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene in pharmaceutical synthesis (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Environmental Impact Studies

Investigations into the use of 1,4-dichlorobenzene in air fresheners, which is structurally related, have raised concerns about its environmental impact and exposure risks, indicating the importance of studying similar compounds for their safety and environmental effects (Elliott & Loomis, 2008).

Biochemical Applications

Research into stereospecific conversion of amino acids and their derivatives, which includes compounds structurally related to 1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene, reveals significant insights into enzymatic processes and biochemical pathways (Hoffman, Yang, Ichihara, & Sakamura, 1982).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used .

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-3-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2N/c1-8(2)10(7-15)5-9-3-4-11(13)6-12(9)14/h3-4,6,8,10H,5,7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRJLIWQASWIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=C(C=C(C=C1)Cl)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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